2,3,5,6-Tetraphenyl-1,4-dithiine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23181-79-5 |
|---|---|
Molecular Formula |
C28H20S2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2,3,5,6-tetraphenyl-1,4-dithiine |
InChI |
InChI=1S/C28H20S2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H |
InChI Key |
LDLYVIUDTWJLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,5,6 Tetraphenyl 1,4 Dithiine
Classical Synthetic Routes to 2,3,5,6-Tetraphenyl-1,4-dithiine
The synthesis of this compound can be achieved through several established, or "classical," methods. These routes typically involve the reaction of suitable precursors under specific conditions to yield the desired dithiine derivative.
Reaction of Benzoin (B196080) with Hydrogen Sulfide (B99878) in Acidic Media
One of the traditional methods for preparing this compound involves the reaction of benzoin with hydrogen sulfide in an acidic environment. High-yielding syntheses often involve treating nickel salts with sulfided benzoin. wikipedia.orgwikipedia.org This reaction proceeds through the formation of intermediate species that subsequently cyclize to form the stable 1,4-dithiine ring system.
Oxidation of Bis(dithiobenzil)nickel
Another classical approach is the oxidation of bis(dithiobenzil)nickel. wikipedia.orgwikipedia.org This coordination complex, with the formula Ni(S₂C₂Ph₂)₂, serves as a precursor to the desired dithiine. wikipedia.orgwikipedia.org The oxidation process facilitates the formation of the disulfide linkages within the 1,4-dithiine ring, leading to the final product.
Photochemical Synthesis Approaches for this compound
In addition to classical methods, photochemical approaches offer alternative pathways for the synthesis of this compound. These methods utilize light energy to initiate reactions that would otherwise be difficult to achieve thermally.
Photolysis of 4,5-Diphenyl-1,2,3-thiadiazole (B1360411)
The photolysis of 4,5-diphenyl-1,2,3-thiadiazole is a known photochemical route to generate precursors that can lead to this compound. This reaction involves the light-induced extrusion of nitrogen from the thiadiazole ring, which can generate reactive intermediates.
Photolysis of 4,5-Diphenyl-1,3-dithiol-2-one
Similarly, the photolysis of 4,5-diphenyl-1,3-dithiol-2-one provides a photochemical pathway to the target compound. Irradiation of this dithiol-2-one derivative can lead to the formation of the desired this compound. nih.govresearchgate.net This method has also been applied to the synthesis of related tetrathiophen-2-yl-1,4-dithiine products. nih.govresearchgate.net
Photoreaction of Bis(dithiobenzil)nickel
The photoreaction of bis(dithiobenzil)nickel represents another photochemical synthesis strategy. scu.edu While this complex is photoinert in nonhalogenated solvents, it reacts in chloroform (B151607) under 254 nm irradiation to produce 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species. scu.edu This reaction is driven by the absorption of light by both the solvent and the metal complex. scu.edu
Exploration of Alternative Synthetic Pathways for 1,4-Dithiine Systems
The synthesis of the 1,4-dithiin ring system, a key structural motif in various sulfur-containing heterocyclic compounds, has been an area of significant research. While specific routes to derivatives like this compound exist, broader exploration into alternative synthetic pathways for the core 1,4-dithiine structure is crucial for accessing a wider range of functionalized analogs. These methodologies generally focus on constructing the central six-membered ring containing two sulfur atoms in a 1,4-relationship. Key strategies include forming the ring through cyclization of linear precursors (ring-closure reactions) and the transformation of other cyclic compounds.
Ring-Closure Reactions for 1,4-Dithiine Ring Formation
Ring-closure or ring-forming reactions represent a fundamental approach to heterocyclic synthesis, wherein an acyclic precursor is converted into a cyclic molecule. wikipedia.org For the 1,4-dithiine system, these reactions typically involve the formation of two new carbon-sulfur bonds or the cyclization of a precursor already containing the necessary sulfur atoms.
One prominent method involves the dehydration of 1,4-dithiane-2,5-diol. This commercially available diol is a cyclic hemithioacetal dimer of mercaptoacetaldehyde (B1617137) and serves as a convenient precursor to the parent 1,4-dithiin. nih.gov The double dehydration reaction effectively introduces two double bonds into the saturated dithiane ring, yielding the aromatic 1,4-dithiin.
Another important class of ring-closure reactions is cycloaddition. The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct the dithiin ring. For instance, dienes tethered by a 1,4-dithiane-type ring have been shown to react with dienophiles. This strategy locks the diene into its reactive s-cis conformation, facilitating the cycloaddition. Subsequent modification of the resulting adduct can yield the 1,4-dithiin structure. nih.gov
The synthesis of dihydro-1,4-dithiins can be achieved by reacting an α-hydroxyketone (acyloin) or a halocarbonyl compound with an organic thiosulfate, also known as a Bunte salt. google.com This method provides a direct route to the partially saturated dithiin ring system, which can be a precursor to fully aromatic 1,4-dithiins. The reaction proceeds by nucleophilic attack and subsequent cyclization to form the six-membered ring.
| Starting Material(s) | Reagent(s)/Conditions | Product Type | Reference |
| 1,4-Dithiane-2,5-diol | Dehydration agent | 1,4-Dithiin | nih.gov |
| α-Hydroxyketone (Acyloin) | Organic Thiosulfate (Bunte Salt) | Dihydro-1,4-dithiin | google.com |
| α-Halocarbonyl compound | Organic Thiosulfate (Bunte Salt) | Dihydro-1,4-dithiin | google.com |
| Tethered Diene | Dienophile (e.g., PTAD) | Dithiin-fused cycloadduct | nih.gov |
General Methods for 1,4-Dithiin Synthesis from Diketo Sulfides
A classical and effective strategy for the synthesis of 1,4-dithiins involves the use of diketo sulfides as key intermediates. mit.edu This approach is particularly valuable for producing symmetrically substituted dithiins. The general method relies on the acid-catalyzed self-condensation of a β-keto sulfide.
The mechanism typically involves the enol or enolate form of the keto sulfide attacking the carbonyl group of a second molecule. This is followed by a dehydration (or elimination) cascade that results in the formation of the stable, six-membered 1,4-dithiin ring. The versatility of this method allows for the synthesis of various derivatives by simply changing the substituents on the starting keto sulfide. A review of 1,4-dithiin chemistry highlights this as a key synthetic route. tandfonline.com The synthesis of 2,6-diphenyl-1,4-dithiine has been reported using this type of methodology. mit.edu
| Precursor Type | General Reaction | Resulting Structure | Reference |
| Diketo Sulfide | Acid-catalyzed self-condensation and dehydration | Symmetrically substituted 1,4-Dithiin | mit.edu |
Structural Elucidation and Conformational Analysis of 2,3,5,6 Tetraphenyl 1,4 Dithiine
X-ray Crystallographic Studies of 2,3,5,6-Tetraphenyl-1,4-dithiine
X-ray crystallography has been the pivotal technique in determining the precise solid-state structure of this compound. A key study successfully crystallized the compound and analyzed its structure using a Bruker/Siemens P4 X-Ray diffractometer. clockss.org The structure was solved through direct methods and refined using full-matrix least-squares procedures, providing an unambiguous depiction of its atomic arrangement. clockss.org
Determination of Crystal System and Space Group
The crystallographic analysis of this compound revealed its crystal system and space group, which define the symmetry and periodic arrangement of the molecules within the crystal lattice. The unit cell was determined from 40 widely dispersed, centered reflections. clockss.org While the specific crystal system and space group for the title compound are detailed in specialized crystallographic databases, the table below presents representative data for a related dithiine derivative to illustrate the parameters obtained from such an analysis.
Table 1: Representative Crystallographic Data for a 1,4-Dithiine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.859(2) |
| b (Å) | 11.482(3) |
| c (Å) | Not specified |
| Volume (ų) | Not specified |
| Z | Not specified |
| Data for the related compound 2.2furano(1,4)naphthalenophane, which also features a puckered ring system. researchgate.net |
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The detailed analysis of the crystal structure of this compound allows for the precise measurement of bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's conformation and electronic structure. The bond lengths within the 1,4-dithiine ring, particularly the C=C double bonds and the C-S single bonds, provide insight into the degree of electron delocalization.
Table 2: Selected Bond Lengths and Angles (Representative Data)
| Bond/Angle | Length (Å) / Angle (°) |
| S–C | 1.7391(19) - 1.7795(18) |
| C=C | ~1.34 |
| C–S–C | ~100 |
| S–C=C | ~122 |
| Values are based on typical 1,4-dithiine systems and related structures like 2,6-Bis(4-methoxyphenyl)-1,4-dithiine. crossref.org |
Conformation of the 1,4-Dithiine Ring System
A crucial finding from the crystallographic studies is the conformation of the central 1,4-dithiine ring. Contrary to being a planar system, the ring adopts a distinct non-planar shape. nih.govuiowa.edu This deviation from planarity is a common feature in 1,4-dithiins and related 8π-electron systems, as it serves to avoid the electronic destabilization associated with anti-aromaticity. cam.ac.uk The adopted conformation is a boat-like structure. nih.govuiowa.edu
The 1,4-dithiine ring in the title compound exhibits a boat conformation, which is similar to that of the unsubstituted 1,4-dithiine. nih.govuiowa.edu In this arrangement, the two sulfur atoms and the two pairs of carbon atoms of the double bonds lie in different planes. This puckering of the ring minimizes torsional strain and avoids the anti-aromatic character that a planar conformation would impose. The boat structure is the energetically preferred conformation for the 1,4-dithiin core. researchgate.net
Stereochemical Orientation of Phenyl Substituents
The four phenyl groups attached to the dithiine ring exhibit a unique and unexpected stereochemical orientation. clockss.org The spatial arrangement of these bulky substituents is a balance between steric hindrance and potential electronic interactions with the central ring.
Two idealized, high-symmetry conformations for the phenyl groups were considered: a "paddlewheel" shape, where all four phenyl rings are twisted to be nearly perpendicular to the dithiine ring, and a "butterfly" shape, where the phenyl groups are oriented to be parallel with the C=C double bonds of the central ring. clockss.org The paddlewheel arrangement would minimize steric repulsion between the phenyl groups, while the butterfly conformation might allow for greater electronic conjugation.
However, the X-ray structure revealed that this compound adopts neither of these simple configurations. clockss.orgnih.gov Instead, the molecule possesses a mixed arrangement where two of the phenyl rings adopt a perpendicular orientation, and the other two adopt a parallel orientation. clockss.org This complex, lower-symmetry arrangement represents the optimal balance of steric and electronic factors in the solid state.
Molecular Architecture and Conjugation Effects in this compound
The molecular architecture of this compound is defined by the central, non-planar 1,4-dithiine ring and the four surrounding phenyl substituents. researchgate.net This arrangement has a profound impact on the electronic conjugation within the molecule. The non-planar boat conformation of the dithiine ring inherently disrupts extensive π-conjugation across the entire heterocyclic core. acs.org
Furthermore, the mixed orientation of the phenyl rings plays a crucial role in modulating electronic communication between the aromatic substituents and the central ring. The perpendicularly oriented phenyl rings have minimal orbital overlap with the π-system of the dithiine ring, effectively isolating them electronically. In contrast, the phenyl rings that are more parallel to the C=C double bonds of the dithiine ring can engage in a greater degree of π-conjugation.
Table 2: Bond Lengths in the 1,4-Dithiine Ring System
| Bond | Bond Length (Å) | Description |
| S-C(sp²) | ~0.1 Å shorter than S-C(sp³) | Indicates some double bond character. nih.gov |
| S-C(sp³) | Longer than S-C(sp²) | Typical for single bonds. nih.gov |
Spectroscopic Characterization of 2,3,5,6 Tetraphenyl 1,4 Dithiine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2,3,5,6-Tetraphenyl-1,4-dithiine is expected to be characterized by signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the four phenyl substituents, these signals would appear as complex multiplets resulting from the overlapping resonances of the ortho, meta, and para protons of each ring.
For comparison, related substituted 1,4-dithiine derivatives show distinct patterns in this region. For instance, (3,6-diphenyl-1,4-dithiine-2,5-diyl)bis((4-fluorophenyl)methanone) displays multiplets in the ranges of δ 7.01-7.32 ppm and δ 7.82-7.85 ppm. rsc.org Another example, 2,6-bis(4-methoxyphenyl)-1,4-dithiine, shows aromatic proton signals as doublets at δ 6.89 ppm and δ 7.58 ppm, in addition to a singlet for the methoxy (B1213986) protons at δ 3.83 ppm. researchgate.net The complexity of the multiplets for this compound arises from the various chemical environments of the protons on the four separate phenyl rings.
Table 1: Representative ¹H NMR Data for Related Dithiine Compounds
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
| (3,6-diphenyl-1,4-dithiine-2,5-dicarbonyl)dibenzonitrile rsc.org | CDCl₃ | 8.03 - 8.01 (m, 2H), 7.95 - 7.91 (m, 2H), 7.73 - 7.70 (m, 2H), 7.52 -7.48 (m, 2H), 7.32 - 7.29 (m, 4H), 7.23 - 7.15 (m, 6H) |
| (3,6-dibutyl-1,4-dithiine-2,5-diyl)bis(phenylmethanone) rsc.org | CDCl₃ | 7.88 - 7.85 (m, 4H), 7.65 - 7.61 (m, 2H), 7.53 - 7.48 (m, 4H), 2.55 - 2.51 (m, 4H), 1.53 - 1.46 (m, 4H), 1.24 - 1.18 (m, 4H), 0.79 - 0.75 (m, 6H) |
| 2,6-Bis(4-methoxyphenyl)-1,4-dithiine researchgate.net | CDCl₃ | 3.83 (s, 6H), 6.42 (s, 2H), 6.89 (d, 4H), 7.58 (d, 4H) |
This table presents data from similar compounds to illustrate expected spectral regions.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, the spectrum would show signals for two types of carbons: those in the central dithiine ring and those in the phenyl substituents. The carbons of the dithiine ring (C-2, C-3, C-5, C-6) are attached to sulfur and are part of a double bond, which would place their resonance signals in a distinct region of the spectrum. The phenyl carbons would appear in the typical aromatic region of approximately δ 120-140 ppm.
In related structures like (3,6-diphenyl-1,4-dithiine-2,5-dicarbonyl)dibenzonitrile, the aromatic carbons resonate at various shifts between δ 113 and 151 ppm. rsc.org Similarly, for 2,6-bis(4-methoxyphenyl)-1,4-dithiine, the carbon signals appear at δ 55.50 (OCH₃), 114.07 (CH), 116.40 (CH), 128.45 (CH), 129.83 (C), 139.52 (C), and 160.10 (C). researchgate.net For this compound, one would expect a complex set of signals corresponding to the ipso, ortho, meta, and para carbons of the four phenyl rings, in addition to the signals for the dithiine ring carbons.
Table 2: Representative ¹³C NMR Data for Related Dithiine Compounds
| Compound | Solvent | Chemical Shift (δ ppm) |
| (3,6-diphenyl-1,4-dithiine-2,5-dicarbonyl)dibenzonitrile rsc.org | CDCl₃ | 189.29, 150.32, 136.32, 136.16, 134.57, 132.93, 132.84, 130.57, 129.78, 129.76, 128.82, 128.75, 117.51, 113.22 |
| (3,6-dibutyl-1,4-dithiine-2,5-diyl)bis(phenylmethanone) rsc.org | CDCl₃ | 193.06, 147.99, 135.91, 133.97, 131.39, 129.38, 128.78, 36.75, 31.93, 22.11, 13.64 |
| 2,6-Bis(4-methoxyphenyl)-1,4-dithiine researchgate.net | CDCl₃ | 55.50, 114.07, 116.40, 128.45, 129.83, 139.52, 160.10 |
This table presents data from similar compounds to illustrate expected spectral regions.
To definitively assign the complex ¹H and ¹³C NMR signals of this compound, two-dimensional (2D) NMR experiments are essential. Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) are used to establish direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy Investigations
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
A key feature in the IR spectrum of this compound would be the absorption band corresponding to the stretching vibration of the C=C double bonds within the central dithiine ring. This band is typically observed in the 1680-1600 cm⁻¹ region. The exact position of this absorption provides insight into the electronic environment of the double bond.
For example, in the related compound 2,6-bis(4-methoxyphenyl)-1,4-dithiine, a C=C stretching frequency is reported at 1607 cm⁻¹. researchgate.net In other cyclic systems containing C=C bonds, such as 2,4,4,6-tetraphenyl-4H-pyrans, this vibration is seen around 1680 cm⁻¹, while for dihydropyridine (B1217469) rings, bands appear at 1657-1668 cm⁻¹ and 1595-1603 cm⁻¹. researchgate.net The conjugation of the phenyl rings with the dithiine ring in this compound would influence the position of this band. The IR spectrum would also show characteristic bands for C-H stretching of the aromatic rings (typically above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (in the 1600-1450 cm⁻¹ region).
Table 3: Representative IR Absorption Data for Related Compounds
| Compound | Key Vibration | Frequency (cm⁻¹) |
| 2,6-Bis(4-methoxyphenyl)-1,4-dithiine researchgate.net | C=C Stretch | 1607 |
| 2,4,4,6-Tetraphenyl-4H-pyrans researchgate.net | C=C Stretch | ~1680 |
| 2,4,4,6-Tetraphenyl-1,4-dihydropyridines researchgate.net | C=C Stretch | 1657-1668, 1595-1603 |
This table presents data from similar compounds to illustrate expected absorption regions.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.
The molecular formula of this compound is C₂₈H₂₀S₂. This corresponds to a monoisotopic mass of approximately 420.10 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 420, confirming the molecular weight. The stability of the aromatic system would likely lead to a relatively intense molecular ion peak.
The fragmentation of this compound under EI-MS conditions would be expected to involve characteristic losses of its substituents and cleavage of the heterocyclic ring. Common fragmentation pathways for similar aromatic and heterocyclic compounds include the loss of phenyl radicals (C₆H₅•, 77 Da) or cleavage of the central ring. The fragmentation of other complex heterocyclic systems often involves reverse cycloaddition reactions or the elimination of small, stable neutral molecules. nih.gov For this compound, one might anticipate fragmentation pathways that lead to ions corresponding to diphenylacetylene (B1204595) (C₁₄H₁₀) or other stable sulfur-containing fragments. The analysis of these fragmentation patterns is crucial for confirming the proposed structure.
While research has been conducted on the synthesis and crystal structure of this compound, detailed analyses of its electronic absorption properties, including absorption maxima (λmax) and molar absorptivity values, have not been reported in the accessed literature. Studies on related compounds, such as dithiine-porphyrazine dyes and tetraphenyl-1,4-dioxin, provide some context for the photophysical behavior of similar structural motifs. However, this information cannot be directly extrapolated to accurately describe the specific electronic transitions of this compound.
Therefore, the "" section, specifically subsection "4.4. Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions," cannot be completed at this time due to the absence of the required experimental data. Further experimental investigation is needed to elucidate the UV-Vis spectral properties of this compound.
Reactivity and Transformation Pathways of 2,3,5,6 Tetraphenyl 1,4 Dithiine
Thermal Transformations of 2,3,5,6-Tetraphenyl-1,4-dithiine
The application of heat to this compound induces significant molecular changes, including the extrusion of sulfur atoms and potential isomerization.
Formation of Tetraphenylthiophene (B167812) via Sulfur Extrusion
While the thermal extrusion of sulfur is a known reaction for some sulfur-containing heterocycles, specific studies detailing the thermal conversion of this compound to tetraphenylthiophene are not extensively documented in the reviewed literature. However, the analogous behavior of 1,2-dithiins, which readily lose a sulfur atom to form the more stable thiophene (B33073) ring, suggests that a similar transformation could be a plausible, though not definitively established, thermal pathway for the 1,4-dithiin isomer.
Valence Isomerization Phenomena
Valence isomerization involves the rearrangement of bonding electrons and atomic positions, leading to a structural isomer. For this compound, specific research on its thermal valence isomerization is not prominently available in the surveyed scientific literature.
Photochemical Transformations of this compound
Exposure of this compound to light initiates a range of photochemical reactions, driven by the absorption of ultraviolet radiation.
Photolytic Reactions and Product Distribution
The photolysis of 1,4-dithiins can lead to various products depending on the specific structure and reaction conditions. For the parent 1,4-dithiin, photolysis is known to induce dimerization. While specific product distribution data for the photolysis of this compound is not detailed in the available resources, the photochemical behavior of related compounds provides insight into potential reaction pathways. For instance, the photolysis of 2,6-diphenyl-4H-pyran-4-thione results in desulfurization and the formation of a dimeric product, 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene). This suggests that photochemically induced sulfur extrusion and subsequent dimerization are possible transformation routes for sulfur-containing heterocycles.
Dimerization Processes
A characteristic photochemical reaction of 1,4-dithiins is dimerization via a [2+2] cycloaddition. This reaction involves the two carbon-carbon double bonds of the dithiin rings from two separate molecules, which upon photo-excitation, can combine to form a cyclobutane (B1203170) ring, linking the two dithiin units. This process is a common pathway for molecules containing conjugated systems that can be activated by light.
Ring-Opening Reactions of the 1,4-Dithiine Moiety
Reactions with Divalent Sulfur Nucleophiles
The 1,4-dithiin ring system is susceptible to attack by strong nucleophiles, including divalent sulfur species like thiolates. libretexts.org In related dithiin structures, such as 1,4-dithiino[2,3-c;6,5-c′]diquinoline, reactions with S-nucleophiles like sodium alkanethiolates in polar aprotic solvents result in the cleavage of a carbon-sulfur bond and the opening of the dithiin ring. tandfonline.com This process yields substituted diquinolinyl sulfides as primary products. tandfonline.com
This type of nucleophilic ring-opening reaction can be expected for this compound, where a potent sulfur nucleophile would attack one of the electrophilic carbon atoms adjacent to a sulfur atom in the dithiin ring. The stability of the resulting open-chain anion would influence the reaction's favorability. The general reactivity of sulfur nucleophiles in such reactions is well-established. researchgate.net
Table 1: Representative Ring-Opening Reaction of a 1,4-Dithiin Analog
| Reactant | Nucleophile | Product Type | Reference |
|---|
Smiles Rearrangement During Ring Opening
The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution. In the context of sulfur heterocycles, this type of rearrangement can occur under basic conditions, often involving a nucleophilic heteroatom attacking an aromatic ring within the same molecule, leading to a significant structural reorganization. For instance, a transition metal-free tandem process involving a Smiles rearrangement has been used to construct complex pyridazinopyrido[3,2-f] tandfonline.commit.eduthiazepine-diones. researchgate.net
While not explicitly documented for this compound itself, a Smiles-type rearrangement could be a plausible pathway during its ring-opening under specific conditions. If the ring is opened by a nucleophile to generate an intermediate where a terminal nucleophilic group (e.g., a thiolate) is correctly positioned relative to one of the phenyl substituents, an intramolecular attack could occur. This would require activation of the phenyl ring, typically by electron-withdrawing groups, which are absent in the parent tetraphenyl structure. Therefore, this pathway remains a theoretical possibility for substituted derivatives rather than a confirmed reaction of the title compound.
Reactions with Metal Complexes and Organometallic Transformations
The sulfur atoms in the 1,4-dithiin ring possess lone pairs of electrons, allowing them to act as ligands for transition metals. rsc.org This coordination ability enables this compound to participate in the formation of organometallic complexes. The interaction is not limited to simple coordination; the dithiin scaffold can undergo further transformations, such as metalation. For example, the general 1,4-dithiin ring can be readily magnesiated or zincated using TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidide), leading to polyfunctionalized dithiins. acs.org
Furthermore, 1,4-dithiin derivatives are utilized in creating charge transfer complexes and electroactive materials. mit.edursc.org The formation of 2,3,5,6-tetraphenyl-1,4-dithiin from the reaction of bis(dithiobenzil)nickel under UV irradiation suggests a complex organometallic pathway where the dithiin ring is assembled within the coordination sphere of the metal. researchgate.net
Table 2: Examples of Metal Interactions with the 1,4-Dithiin Scaffold
| Metal/Reagent | Transformation | Application/Product | Reference |
|---|---|---|---|
| TMPMgCl·LiCl / TMPZnCl·LiCl | Selective Metalation (Magnesiation/Zincation) | Polyfunctionalized 1,4-dithiins | acs.org |
| Transition Metals | Ligand Coordination | Charge Transfer Complexes | rsc.org |
Oxidation Reactions of this compound
The sulfur atoms in this compound are readily oxidized. These oxidation reactions can be induced electrochemically or photochemically and can lead to the formation of stable radical cations, dications, or oxygenated products like sulfoxides and sulfones.
Photo-oxygenation Pathways
When exposed to light in the presence of oxygen, sulfur heterocycles can undergo photo-oxygenation. This process is often mediated by photosensitizers that generate reactive oxygen species, such as singlet oxygen (¹O₂) or superoxide (B77818) anion radicals (O₂•⁻). acs.org The sulfur atoms of the dithiin ring are susceptible to attack by these species.
The likely pathway for the photo-oxygenation of this compound involves the stepwise oxidation of the sulfur atoms to form the corresponding mono- and di-sulfoxides, and potentially further to sulfones. nih.govrsc.org In related systems, the oxidation state of the sulfur bridge dramatically influences the photophysical properties and stability of the molecule. nih.govrsc.org For example, studies on thiophene derivatives show that enzymatic oxidation leads to thiophene S-oxides, which are highly reactive intermediates. nih.govresearchgate.net The photo-oxidation of this compound could therefore lead to a variety of oxygenated products or even ring-cleavage, depending on the reaction conditions and the stability of the intermediate sulfoxides.
Computational and Theoretical Investigations of 2,3,5,6 Tetraphenyl 1,4 Dithiine
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the energy landscape of its various conformations.
Theoretical and crystallographic studies reveal that 2,3,5,6-tetraphenyl-1,4-dithiine does not adopt a simple, highly symmetric conformation for its phenyl rings. researchgate.netscu.edu The two most intuitive arrangements—a "paddlewheel" conformation with all four phenyl rings perpendicular to the central dithiine ring, or a "butterfly" shape with them parallel to the dithiine's double bonds—are not the lowest energy states. scu.edu Instead, energy minimization calculations and X-ray crystallography confirm a mixed orientation where two opposing phenyl rings are in a perpendicular-like position while the other two are in a parallel-like position. researchgate.netscu.edu
Studies on analogous molecules, such as 2,3,5,6-tetraphenyl-1,4-dioxin (TPD), have shown through calculations that different conformations, like a "propeller" and "butterfly" arrangement of the phenyl rings, can be nearly equal in energy. researchgate.net This suggests that the rotational barrier for the phenyl rings is low, allowing for rapid interconversion between conformations in solution. researchgate.net
| Feature | Description | Source(s) |
| Dithiine Ring Conformation | Adopts a non-planar boat conformation. | researchgate.netacs.orgmetu.edu.tr |
| Phenyl Group Orientation | A mixed configuration with two phenyls in a perpendicular orientation and two in a parallel orientation relative to the dithiine ring. | researchgate.netscu.edu |
| Conformational Dynamics | Low rotational energy barriers for the phenyl rings are expected, leading to rapid interconversion in solution. | researchgate.net |
The central 1,4-dithiine ring is inherently non-planar. mit.edu Computational studies and crystal structure analysis confirm that, similar to unsubstituted 1,4-dithiin, the heterocyclic ring in the tetraphenyl derivative adopts a distinct boat conformation. researchgate.netacs.orgmetu.edu.tr This puckering is a fundamental characteristic of the 1,4-dithiin system, driven by the electronic and steric requirements of the sulfur atoms and the ethylene (B1197577) linkage.
In related fused dithiine systems, this non-planarity is quantified by significant torsion angles. For example, in 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride, the S—C—C—S torsion angle is approximately -70.4°. nih.gov In another derivative, acenaphtho[1,2-b] researchgate.netresearchgate.netdithiine, the dithiine ring is folded along the S···S vector by 48°, a value that decreases significantly to 17° upon formation of a charge-transfer complex, highlighting the flexibility of the puckered ring. rsc.org This inherent puckering effectively isolates the two halves of the ring.
Electronic Structure and Bonding Analysis
The non-planar geometry of the dithiine ring has profound implications for the molecule's electronic structure, particularly its conjugation pathways and the nature of the sulfur-carbon bonds.
Due to the boat-like conformation of the 1,4-dithiine ring, the molecule is classified as non-aromatic. mit.edu The puckered structure prevents effective cyclic conjugation of the π-electrons across the entire central ring. acs.orgmetu.edu.tr The π-system is effectively composed of two isolated vinyl sulfide (B99878) units (S-C=C-S) rather than a continuously delocalized 8π-electron system. Conjugation is therefore limited to the individual phenyl rings and their connection to the double bonds of the dithiine ring. This interruption of conjugation is a key feature distinguishing it from planar aromatic heterocycles.
Excited State Properties and Photophysical Behavior Modeling
While specific photophysical studies on this compound are not widely reported, its behavior can be inferred by modeling and analogy to structurally similar compounds, particularly its oxygen analogue, 2,3,5,6-tetraphenyl-1,4-dioxin (TPD). acs.orgmetu.edu.tr
Theoretical investigations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are the standard approach for modeling excited states. metu.edu.trnih.gov Such studies on TPD were conducted to understand its aggregation-caused quenching (ACQ) properties, where luminescence decreases upon aggregation, a phenomenon that contrasts with the aggregation-induced emission (AIE) seen in the similar 2,3,5,6-tetraphenylpyrazine (B1296028). acs.orgmetu.edu.tr
These computational models can rationalize photophysical observations by:
Calculating Excited States: Identifying the energies and characteristics of the lowest singlet excited states (S₁). nih.gov
Determining State Character: Analyzing whether excited states are "dark" (low oscillator strength) or "bright" (high oscillator strength) and their charge-transfer character. metu.edu.trnih.gov
Modeling Relaxation Pathways: Proposing mechanisms for non-radiative decay, such as intermolecular energy transfer or internal conversion, which explain why a molecule might be non-emissive. metu.edu.tr
For TPD, TD-DFT calculations suggested a mechanism for its ACQ behavior involving intermolecular energy transfer between excited and ground-state monomers in an aggregate, leading to a dark excited state and quenching fluorescence. metu.edu.tr A similar computational approach would be necessary to elucidate the excited state dynamics and predict the photophysical properties of this compound.
| Compound Modeled | Computational Method | Key Findings / Predictions | Source(s) |
| 2,3,5,6-Tetraphenyl-1,4-dioxin (TPD) | TD-DFT | Rationalized aggregation-caused quenching (ACQ) by identifying non-radiative decay pathways in aggregates. | researchgate.netacs.orgmetu.edu.tr |
| Tetrahedral Pyridyl Pyridinium Systems | DFT and TD-DFT | Corroborated steady-state and transient absorption spectra to explain differences in excited-state lifetimes and emission quantum yields. | nih.gov |
| Substituted Tetraphenyl Porphyrins | Femtosecond Transient Absorption Spectroscopy & other methods | Analyzed excited-state effects related to functionalization and the spectroscopic signatures of neutral and ionic species. | researchgate.netnih.gov |
Time-Dependent Density Functional Theory (TDDFT) Studies
Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. rsc.orgnih.gov It is a popular computational approach for calculating properties like absorption spectra, as it often provides a good balance between accuracy and computational cost. nih.govchemrxiv.org For complex molecules such as this compound, TDDFT can predict vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., HOMO-LUMO transitions). chemrxiv.orgresearchgate.net
Studies on structurally similar molecules, such as 2,3,5,6-tetraphenyl-1,4-dioxin (TPD) and 2,3,4,5-tetraphenyl-4H-pyran-4-one (TPPO), have utilized TDDFT to rationalize their optical properties. acs.org In these investigations, TDDFT calculations, often paired with a functional like B3LYP, help to analyze conformational preferences and the character of excited states. acs.orgnih.gov For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the extent of electronic conjugation and how it is affected by the molecule's geometry. In the case of the sulfur analogue, 2,3,5,6-tetraphenyl-1,4-dithiin, the dithiin ring is known to adopt a boat conformation, and the phenyl rings are oriented in a mixed perpendicular and parallel fashion relative to the central ring. acs.orgscu.edu
TDDFT calculations can elucidate the contributions of different parts of the molecule to its electronic transitions. For example, in various aryl-substituted compounds, the HOMO and LUMO are often localized on the heterocyclic core and, to some extent, on the aryl moieties. researchgate.net The functional and basis set choice can significantly impact the accuracy of the calculated excitation spectra. chemrxiv.org
Below is a representative table illustrating the kind of data obtained from TDDFT calculations for analogous compounds, showing calculated excitation energies and their corresponding oscillator strengths. researchgate.net
Table 1: Representative TDDFT Calculated Electronic Transitions for Analogous Aromatic Compounds
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.20 | 387 | 0.05 | HOMO → LUMO |
| S0 → S2 | 3.55 | 349 | 0.12 | HOMO-1 → LUMO |
| S0 → S3 | 3.90 | 318 | 0.85 | HOMO → LUMO+1 |
Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual values for this compound would require specific calculations.
Theoretical Understanding of Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena in Analogues
Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) are two opposing photophysical phenomena. nih.gov In ACQ, which is common for many planar fluorophores, fluorescence is strong in dilute solutions but weakens or disappears in the aggregated state or solid form due to strong π-π stacking interactions that lead to non-radiative decay pathways. nih.govnih.gov Conversely, AIE-active molecules (AIEgens) are weakly emissive in solution but become highly fluorescent upon aggregation. nih.govresearchgate.net
The primary theoretical mechanism used to explain AIE is the Restriction of Intramolecular Rotation (RIR). nih.govrsc.org In solution, AIEgens like tetraphenylethene (TPE) have multiple phenyl rings that can freely rotate. nih.gov This rotation provides a non-radiative pathway for the excited state to decay back to the ground state, thus quenching fluorescence. When the molecules aggregate, the physical constraint of the surrounding molecules restricts these intramolecular rotations. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence emission. nih.govrsc.org
Theoretical studies, often employing DFT and TDDFT, are crucial for understanding why a particular molecule exhibits AIE or ACQ. nih.govrsc.org For example, computational analysis of tetraphenylfuran (B85685) (TPF) and tetraphenylthiophene (B167812) (TPT), which are structurally similar to AIE-active molecules, revealed that TPF actually exhibits ACQ, while TPT shows only a very weak AIE effect. rsc.org This was attributed to a combination of the RIR mechanism and conjugation effects. rsc.org
A study on 2,3,5,6-tetraphenyl-1,4-dioxin, a close oxygen analogue of the dithiine compound, found that it exhibits ACQ. acs.org Theoretical investigations using TDDFT were performed to understand this behavior in comparison to the AIE-active 2,3,5,6-tetraphenylpyrazine. acs.org Such studies highlight how subtle changes in the central heterocyclic core can switch the photophysical behavior between AIE and ACQ. The propeller-like structure of many AIEgens, including tetraphenyl-substituted systems, is key to preventing the detrimental π-π stacking that typically causes ACQ. nih.gov
Non-adiabatic Molecular Dynamics Simulations for Aggregates
To gain a deeper understanding of the dynamic processes that occur in molecular aggregates after photoexcitation, non-adiabatic molecular dynamics (NAMD) simulations are employed. nih.gov NAMD is a powerful computational method designed for high-performance simulation of large molecular systems, allowing researchers to model the time evolution of molecules in their excited states. nih.govyoutube.com
These simulations are particularly valuable for studying the photophysics of AIE and ACQ phenomena. While TDDFT can predict excited state energies and properties at a fixed geometry, NAMD simulations can follow the trajectory of the molecule on the excited-state potential energy surface over time. This allows for the direct simulation of decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. nih.govresearchgate.net
For instance, non-adiabatic dynamics simulations on TPE derivatives have been used to explore their excited-state decay mechanisms. nih.gov These simulations showed that for a derivative with low fluorescence quantum yield, a barrierless photocyclization pathway was favored, providing an efficient non-radiative decay channel. In contrast, for a highly fluorescent derivative, this pathway was blocked by a significant energy barrier, making fluorescence the more likely outcome. nih.gov
NAMD simulations of aggregates can reveal how intermolecular interactions influence these decay pathways. By modeling a system of multiple interacting molecules, researchers can observe how processes like the restriction of intramolecular rotation (RIR) dynamically suppress non-radiative decay channels, leading to the AIE effect. researchgate.net The simulations can track the lifetimes of singlet and triplet excited states and how they change with the degree of aggregation. researchgate.net Programs like NAMD are capable of handling the large number of atoms required to simulate a realistic aggregate environment. nih.govuiuc.eduwarwick.ac.uk
Redox Properties and Electron Transfer Processes
The redox properties of this compound, specifically its ability to gain or lose electrons, are of significant interest due to the presence of the electron-rich dithiin core. The sulfur atoms in the 1,4-dithiin ring can potentially be oxidized or reduced, making the molecule electroactive. Electron transfer (ET) is a fundamental process in many chemical and biological systems, and understanding the ET properties of this compound is crucial for its potential application in electronic materials or as a mediator in photocatalytic reactions. nih.govmdpi.com
Electrochemical methods like cyclic voltammetry (CV) are used to experimentally determine the redox potentials of molecules. Theoretical calculations can complement these experiments by predicting reduction and oxidation potentials and providing insight into the structural and electronic changes that occur upon electron transfer.
Studies on related organosulfur compounds and other tetraphenyl derivatives provide a basis for understanding the potential redox behavior of this compound. For example, a terphenyl compound containing two disulfide bridges was shown to undergo a four-electron reduction in two distinct steps, demonstrating the capacity of sulfur-containing scaffolds to store multiple electrons. nih.gov Similarly, investigations into 2,3,4,5-tetraphenyl-1-monophosphaferrocene derivatives via CV revealed quasi-reversible oxidation waves, indicating stable oxidized species. mdpi.comnih.govresearchgate.net The oxidation potentials were found to be influenced by the substituents on the cyclopentadienyl (B1206354) rings. mdpi.com
The electron transfer process can be significantly affected by the molecular environment and structure. Theoretical models can help elucidate the mechanism of electron transfer, whether it occurs via an inner-sphere or outer-sphere pathway, and how the reorganization energy upon electron transfer influences the kinetics of the process.
Table 2: Representative Electrochemical Data for Related Organometallic and Disulfide Compounds
| Compound | Redox Process | Potential (V vs. Fc/Fc+) | Reversibility |
|---|---|---|---|
| terph(S2)2 | 1st Reduction (2e-) | -1.87 | Quasi-reversible |
| terph(S2)2 | 2nd Reduction (2e-) | -2.59 | Quasi-reversible |
Note: This table presents data for analogous compounds to illustrate typical redox properties. nih.govmdpi.comresearchgate.net The specific redox potentials for this compound would need to be determined experimentally or computationally.
Theoretical Insights into Reaction Mechanisms and Pathways
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic molecules like this compound. By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and transition states, providing a detailed, step-by-step picture of how a reaction proceeds.
The synthesis of 1,4-dithiins and related sulfur heterocycles can involve multiple steps and potential side reactions. For instance, the synthesis of substituted m-dithiins has been described, involving the reaction of acetylenic esters with aldehydes and hydrogen sulfide, followed by a thermal rearrangement to form 3,4-dihydro-o-dithiins. Theoretical studies can help to validate proposed mechanisms for such transformations. Another example is the synthesis of 3-acyl-5,6-dihydro-1,4-oxathiines from thiiranes, where a reaction mechanism involving a sulfur-shifted ene reaction has been proposed. researchgate.net
For the synthesis of this compound itself, a common route involves the dimerization of a precursor like thiobenzoin. Theoretical modeling could be used to investigate the energetics of this dimerization, explore the stereochemistry of the product, and understand the role of catalysts or reaction conditions. DFT calculations can determine the activation energies for different possible pathways, helping to explain the observed product distribution and optimize reaction yields.
Furthermore, theoretical insights are valuable for understanding the reactivity of the final dithiine product. For example, desulfurization reactions of related dihydro-dithiins using trivalent phosphorus reagents have been shown to produce dihydrothiophenes stereospecifically. Computational modeling could explain this stereospecificity by analyzing the transition state structures of the desulfurization step. Similarly, the oxidation or reduction of the dithiin ring, as discussed in the redox properties section, can be modeled to predict the most likely sites of reaction and the stability of the resulting products.
Applications and Functional Materials Development Utilizing 2,3,5,6 Tetraphenyl 1,4 Dithiine and Its Analogues
Organic Electronics and Optoelectronics
The field of organic electronics leverages the tunable properties of carbon-based molecules for applications in various devices. Sulfur-containing compounds are particularly prominent in this area due to the ability of sulfur to influence molecular packing, electronic energy levels, and charge transport properties.
Organic Semiconductors
Organic semiconductors are the active components in a range of electronic devices. Their performance is intrinsically linked to their molecular structure and solid-state packing, which dictate charge carrier mobility. The crystal structure of 2,3,5,6-tetraphenyl-1,4-dithiine reveals that the central dithiin ring adopts a non-planar boat conformation. nih.govacs.org The attached phenyl rings are neither perpendicular nor parallel to the central ring, resulting in a mixed orientation. nih.govacs.org This non-planarity contrasts with many high-performance organic semiconductors, which often possess rigid, planar structures that facilitate strong intermolecular π-π stacking and efficient charge transport. The deviation from planarity in this compound may disrupt the orbital overlap between adjacent molecules, presenting a challenge for its use as a primary charge-transporting material.
Photonic Materials
Photonic materials are designed to interact with and control light. A key phenomenon in this area is Aggregation-Induced Emission (AIE), where non-emissive molecules become highly luminescent upon aggregation. This property is highly desirable for applications like sensors and displays.
Research into the oxygen analogue of the target compound, 2,3,5,6-tetraphenyl-1,4-dioxin (TPD), which has a similar tetraphenyl-substituted core, provides critical insights. nih.gov Studies on TPD revealed that instead of AIE, it exhibits Aggregation-Caused Quenching (ACQ), where its fluorescence is diminished in the aggregated or solid state. nih.govresearchgate.net This behavior is attributed to its molecular structure. Theoretical calculations and experimental data on TPD and related compounds suggest that while fluorescence is observed in solution, the formation of aggregates may lead to non-radiative decay pathways, quenching the emission. acs.org
Given that this compound shares the non-planar boat conformation of its dioxin counterpart, it is plausible that it may also exhibit ACQ or limited solid-state fluorescence, which could constrain its utility in applications requiring high luminescence efficiency in the solid form. nih.govacs.org
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is highly dependent on the semiconductor's ability to form a well-ordered thin film with high charge carrier mobility. While numerous sulfur-containing heterocycles have been successfully employed in OFETs, there is limited specific research detailing the use of this compound in these devices. The inherent non-planar structure of the molecule could pose challenges in achieving the highly ordered, edge-to-edge packing that is often beneficial for high mobility in OFETs. nih.govacs.org
Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a major application for organic electronic materials, particularly those with high photoluminescence quantum yields in the solid state. The emissive layer of an OLED requires materials that can efficiently convert electrical energy into light. The investigation of 2,3,5,6-tetraphenyl-1,4-dioxin (TPD), the oxygen analogue, showed that it suffers from Aggregation-Caused Quenching (ACQ). nih.gov Materials with ACQ properties are generally considered poor candidates for the emissive layers in OLEDs because their efficiency drops significantly in the solid-state films used in devices. Consequently, by analogy, the potential application of this compound in the emissive layer of OLEDs may be limited.
Redox-Active Materials
The ability of a molecule to reversibly gain or lose electrons is the basis for its use in redox-active materials, which are crucial for energy storage, catalysis, and sensing applications.
Development of Materials with Reversible Redox Properties
The 1,4-dithiin heterocycle is a non-aromatic, sulfur-rich scaffold known for its distinct redox properties. thieme-connect.com A key feature of 1,4-dithiins is their ability to undergo reversible one- and two-electron oxidations to form stable radical cations and dications, respectively. thieme-connect.comwikipedia.org This electrochemical behavior is a direct consequence of the electron-rich sulfur atoms and the flexible, non-planar structure of the dithiin ring.
This inherent redox activity makes the 1,4-dithiin core an attractive component for the design of new functional materials. thieme-connect.com For instance, the stable and reversible redox states are a primary motivator for incorporating 1,4-dithiin and its analogues, like thianthrene (B1682798), into materials for energy storage applications, such as electrolytes in redox flow batteries. thieme-connect.commit.edu The stable radical cations generated upon oxidation can be harnessed in various electrochemical systems. Furthermore, the dithiin unit can be integrated into larger supramolecular structures to create macrocycles that act as redox-switchable hosts for guest molecules. mit.edu
| Compound Family | Key Redox Feature | Potential Application Area | Reference |
|---|---|---|---|
| 1,4-Dithiins | Reversible one- and two-electron oxidations | Energy Storage, Supramolecular Chemistry | thieme-connect.commit.edu |
| Thianthrenes (Dibenzo-1,4-dithiin) | Bipolar redox-activity | Symmetric Batteries, Phosphorescent Materials | thieme-connect.commit.edu |
| Bisthioxanthylidenes | Redox-induced conformational switching | Electrochemically Responsive Systems | rug.nl |
| 2,3,4,5-Tetraphenyl-1-monophosphaferrocene | Quasi-reversible oxidation wave | Redox-active Organometallic Systems | nih.gov |
Application in Energy Storage Systems (e.g., Batteries)
The 1,4-dithiin motif is a subject of interest in the design of redox-active materials for energy storage, particularly in the context of batteries. While comprehensive studies on this compound for this specific application are not extensively documented, research on its analogues, such as thianthrene-based compounds, provides valuable insights. mit.edu Thianthrene derivatives have been synthesized and investigated as electrolytes in symmetric batteries. mit.edu These compounds exhibit bipolar redox-activity, a crucial characteristic for such applications. mit.edu The optimization of solvent, supporting salt, and cycling conditions has led to the fabrication of batteries with extended cycle life, highlighting the potential of the broader dithiin family in the development of sustainable energy storage systems. mit.edu
The electrochemical behavior of related compounds, such as 2,3,4,5-tetraphenyl-1-monophosphaferrocene derivatives, has been studied using cyclic voltammetry, revealing quasi-reversible oxidation waves. mdpi.comnih.gov This fundamental understanding of the redox properties of structurally similar molecules is essential for designing new dithiin-based materials for battery applications. The introduction of bulky phenyl groups in this compound is expected to influence its solubility and electrochemical stability, factors that are critical for its performance as an electrolyte component. Further research is warranted to explore the specific electrochemical characteristics of this compound and its viability in energy storage devices.
Supramolecular Chemistry and Self-Assembly
The unique structural and electronic features of 1,4-dithiin derivatives make them attractive building blocks in supramolecular chemistry and the design of self-assembling systems. The non-planar, boat-like conformation of the dithiin ring, as observed in the crystal structure of this compound, can direct the formation of specific three-dimensional architectures. scu.eduresearchgate.net This inherent geometry is a key factor in the construction of novel supramolecular assemblies.
The broader class of tetraphenylethylene (B103901) (TPE), which shares the tetraphenyl substitution pattern, is a well-established framework in supramolecular chemistry. uiowa.edu TPE derivatives are known to form a variety of functional materials through non-covalent interactions like hydrogen bonding and coordination bonding. uiowa.edu These materials have shown potential in crystal engineering and as organic semiconductors. uiowa.edu While direct studies on the supramolecular chemistry of this compound are limited, the principles derived from TPE-based systems suggest that the tetraphenyl-substituted dithiin could also be a valuable component in the design of new supramolecular structures.
The electroactive nature of the 1,4-dithiin unit has led to its incorporation into macrocyclic structures designed for anion recognition. mit.edu Researchers have designed and synthesized macrocyclic anion receptors that feature 1,4-dithiin moieties. mit.edu The binding affinities of these receptors for various anions have been evaluated, along with the electrochemical response of the receptor upon oxidation in the presence of anionic guests. mit.edu This demonstrates the potential of the dithiin scaffold to function as a redox-switchable component within a sensor system.
While specific research on this compound as an anion receptor is not yet prevalent, the foundational work on other dithiin-containing macrocycles provides a strong rationale for its investigation in this area. researchgate.net The four phenyl groups on the dithiin core of this compound could be functionalized to create specific binding pockets for anions, potentially leading to new selective sensors. researchgate.net
Phosphorescent Materials Development
The development of organic phosphorescent materials is an active area of research, with applications in areas like organic light-emitting diodes (OLEDs). The 1,4-dithiin framework has been identified as a promising scaffold for the synthesis of phosphorescent compounds. The presence of sulfur atoms can enhance spin-orbit coupling, which facilitates the intersystem crossing necessary for phosphorescence.
Studies on the photophysical properties of 2,3,5,6-tetraphenyl-1,4-dioxin, an oxygen-containing analogue of the target compound, have shown that it exhibits aggregation-caused quenching (ACQ) of fluorescence. metu.edu.tracs.org This is in contrast to the well-known aggregation-induced emission (AIE) of 2,3,5,6-tetraphenylpyrazine (B1296028). metu.edu.tracs.org Theoretical calculations have been employed to understand how the molecular structure influences these luminescent properties. metu.edu.tr While the solid-state fluorescence of the dioxin analogue is not prominent, the investigation of its sulfur-containing counterpart, this compound, for phosphorescent properties remains an open area of inquiry. The unique electronic environment provided by the dithiin ring, combined with the steric and electronic effects of the four phenyl groups, could lead to interesting photophysical behaviors, including the potential for room-temperature phosphorescence.
Porous Polymers and Related Architectures
The non-planar geometry of the 1,4-dithiin ring system is a key attribute that is being harnessed in the synthesis of porous polymers and other complex architectures. mit.eduscu.edu This inherent three-dimensionality can disrupt efficient packing in the solid state, leading to the formation of materials with permanent microporosity.
Researchers have successfully developed sulfurous analogues to pillar[n]arene macrocycles by replacing bridging methylene (B1212753) groups with sulfur atoms. mit.edu This work highlights the utility of sulfur-rich scaffolds in creating novel porous organic cages. mit.edu While the direct incorporation of this compound into porous polymers has not been extensively reported, its rigid and non-planar structure makes it a prime candidate for a building block in the construction of such materials. The four phenyl groups offer multiple sites for functionalization, which would allow for its integration into larger, covalently linked porous networks. The resulting materials could have applications in gas storage, separation, and catalysis.
Sensor Applications
The unique electronic and structural properties of 1,4-dithiin derivatives make them promising candidates for the development of chemical sensors. nih.gov For instance, substituted porphyrazines containing the 1,4-dithiin moiety have been prepared and show strong absorption in the UV-Vis region, suggesting their potential as building blocks for novel electronic and optical materials, including sensors. nih.gov
Furthermore, metal-organic frameworks (MOFs) are a class of materials that have been extensively studied for sensor applications due to their high surface area and tunable properties. labxing.com The incorporation of specific organic linkers can impart selectivity for certain analytes. While this compound itself has not been widely used as a linker in MOF-based sensors, its structural analogue, tetraphenylethylene (TPE), has been successfully employed to create fluorescent MOFs for sensing applications. uiowa.edu Given the structural similarities, it is conceivable that functionalized derivatives of this compound could be used to construct novel MOFs with tailored sensor capabilities.
Structural Data of this compound
The precise three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction studies. This data is crucial for understanding its physical and chemical properties and for designing new materials based on this scaffold.
The crystal structure reveals that the central 1,4-dithiin ring adopts a boat conformation. scu.eduresearchgate.net The four phenyl rings are not arranged in a simple "paddlewheel" or "butterfly" fashion. Instead, two of the phenyl rings are oriented nearly perpendicular to the dithiin ring, while the other two are more parallel to the C=C double bonds of the dithiin ring. scu.edu This complex arrangement has significant implications for the molecule's steric hindrance and its potential for intermolecular interactions.
Table of Compounds
Future Research Directions for 2,3,5,6 Tetraphenyl 1,4 Dithiine Chemistry
Advanced Synthetic Methodologies for Enhanced Control and Efficiency
While several methods for the synthesis of 2,3,5,6-tetraphenyl-1,4-dithiine exist, future research should focus on developing more advanced, efficient, and versatile synthetic protocols.
Transition-Metal Catalyzed Cross-Coupling: Exploring transition-metal catalysis could unlock new pathways for synthesis. researchgate.net Methodologies that allow for the controlled, stepwise introduction of different phenyl groups or other aryl substituents would enable the creation of unsymmetrically substituted dithiins, offering fine-tuned control over the final molecule's electronic and steric properties.
Flow Chemistry Synthesis: Implementing continuous flow chemistry for the synthesis of this compound could offer improved reaction control, enhanced safety for handling intermediates, and easier scalability compared to traditional batch processes. This would be particularly beneficial for photochemical routes, allowing for precise control over irradiation time and intensity.
Deeper Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches
A thorough understanding of the relationship between the molecular structure of this compound and its physical and chemical properties is crucial for designing new materials.
Conformational Dynamics and Photophysics: The crystal structure of this compound reveals a non-planar boat conformation for the dithiin ring and a mixed orientation for the four phenyl rings, which are neither perpendicular nor parallel to the central ring. researchgate.netscu.edu This unique geometry is believed to be responsible for its aggregation-caused quenching (ACQ) of fluorescence, in contrast to the aggregation-induced emission (AIE) seen in the structurally similar 2,3,5,6-tetraphenylpyrazine (B1296028). researchgate.net Future studies should employ a combination of advanced spectroscopy (e.g., femtosecond transient absorption) and computational methods like time-dependent density functional theory (TD-DFT) to rationalize this behavior and map the excited-state deactivation pathways. nih.gov
Impact of Substitution on Electronic Properties: Systematic studies on how different substituents on the phenyl rings affect the molecule's electronic properties are needed. Research should focus on how electron-donating or electron-withdrawing groups alter the redox potentials, the energy levels of the frontier molecular orbitals (HOMO/LUMO), and the intramolecular charge transfer characteristics. This knowledge is vital for tailoring the molecule for specific electronic applications. researchgate.net
Solid-State Packing and Mechanochromism: The way this compound molecules pack in the solid state can significantly influence their bulk properties. Investigating the effects of different crystallization conditions on the resulting polymorphs and their properties is a key research avenue. Furthermore, given that related materials exhibit mechanochromism (color change upon mechanical stress), this phenomenon should be investigated for tetraphenyl-dithiine and its derivatives. researchgate.net
Expansion of Applications in Emerging Materials Science Fields
The distinct electronic characteristics of the 1,4-dithiin core suggest that this compound could be a valuable component in a variety of advanced materials. researchgate.net
Redox-Active Materials for Energy Storage: The 1,4-dithiin motif is known for its reversible redox behavior. researchgate.net This makes this compound a prime candidate for incorporation into redox-flow batteries or as a component in electrode materials for Li-S batteries. researchgate.netmit.edu Future work should involve designing and synthesizing polymers or covalent organic frameworks (COFs) incorporating the tetraphenyl-dithiine unit and evaluating their performance in energy storage devices.
Supramolecular Chemistry and Anion Sensing: The sulfur atoms in the dithiin ring can act as Lewis basic sites, suggesting potential for use in supramolecular chemistry. mit.edu Research should explore the design of macrocycles and cages based on the tetraphenyl-dithiine scaffold for applications in host-guest chemistry, particularly as receptors for specific anions or other guest molecules. mit.edu
Multi-Stimuli-Responsive Systems: Materials that respond to multiple external stimuli (e.g., light, heat, mechanical force, chemical analytes) are in high demand. researchgate.net Building on the known photochemical and potential mechanochromic properties, research could focus on creating smart materials from tetraphenyl-dithiine that exhibit tunable responses, with potential applications in sensing, data encryption, and molecular switches. researchgate.net
Exploration of Novel Reactivity Patterns and Transformation Pathways
Uncovering new chemical reactions and transformations of the this compound core will open doors to novel molecular architectures.
Diels-Alder and Cycloaddition Chemistry: The unsaturated backbone of the dithiin ring presents opportunities for cycloaddition reactions. Treating the dithiin as a dienophile could allow for the construction of highly congested, three-dimensional structures. nih.gov The use of chlorinated dithiin derivatives as "linchpin" reagents, capable of sequential Diels-Alder reactions, is a strategy that could be adapted to the tetraphenyl system to build complex polycyclic scaffolds. nih.gov
Oxidative and Reductive Transformations: The sulfur atoms can exist in higher oxidation states (sulfoxide, sulfone). A systematic investigation into the selective oxidation of one or both sulfur atoms in this compound would yield a family of new compounds with significantly altered steric and electronic profiles, potentially unlocking new applications. Conversely, reductive cleavage of the C-S bonds could be explored as a synthetic tool. nih.gov
Ring-Opening and Rearrangement Reactions: Exploring conditions (e.g., thermal, photochemical, metal-catalyzed) that could induce ring-opening or rearrangement of the dithiin ring could lead to the synthesis of entirely new heterocyclic or open-chain sulfur-containing compounds that are not accessible through traditional methods.
Design and Synthesis of Advanced Functional Derivatives
The true potential of this compound lies in its use as a scaffold for creating advanced functional molecules with tailored properties.
Oligomeric and Polymeric Materials: The synthesis of oligomers and polymers containing the this compound unit is a major area for future exploration. These materials could possess interesting electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net
Bioactive Derivatives: While the core molecule is not primarily studied for biological activity, the functionalization of the phenyl rings could lead to new bioactive compounds. Drawing parallels with other sulfur-containing heterocycles like thiadiazoles, which have shown anticancer properties, derivatives of tetraphenyl-dithiine could be synthesized and screened for various pharmacological activities. nih.gov
Fused-Ring Systems: Developing synthetic routes to fuse additional aromatic or heterocyclic rings onto the this compound core would create extended π-conjugated systems. These larger, more complex molecules could exhibit unique photophysical properties, such as near-infrared (NIR) absorption or emission, making them valuable for applications in bio-imaging, photodynamic therapy, or advanced optical materials.
Q & A
Basic: What are the recommended synthetic routes for 2,3,5,6-Tetraphenyl-1,4-dithiine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation reactions of thiol-containing precursors with phenyl-substituted intermediates. For example, grinding stoichiometric amounts of tetraamino-1,4-benzoquinone derivatives with diaryl ketones (e.g., benzil) in a mortar, followed by heating at 115°C for 3 hours, can yield tetraphenyl structures . Optimization includes:
- Temperature Control : Prolonged heating (>3 hours) risks decomposition; monitor via TGA.
- Solvent-Free Conditions : Reduces side reactions, as seen in solvent-free syntheses of analogous tetraphenyl compounds .
- Byproduct Mitigation : Use hot ethanol/acetone trituration to isolate pure products .
Basic: How should researchers characterize the structural purity of this compound?
Methodological Answer:
Combine multiple techniques:
- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and phenyl group integration .
- X-ray Crystallography : Resolve crystal packing and dithiine ring conformation, critical for confirming stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected for CHS).
Basic: What are the stability considerations for this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C for similar tetraphenyl systems) .
- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation of the dithiine ring.
- Moisture Avoidance : Use molecular sieves during synthesis and storage, as moisture can hydrolyze sulfur linkages .
Advanced: How can computational methods elucidate reaction mechanisms involving this compound?
Methodological Answer:
- DFT Calculations : Model radical intermediates and transition states during phenyl group migration or ring-opening reactions. For example, DFT revealed phenyl migration on Au(111) proceeds via radical attack and rearomatization .
- MD Simulations : Study substrate interactions (e.g., Au, Cu) to predict surface-mediated reaction pathways .
- HOMO-LUMO Analysis : Predict reactivity toward electrophiles/nucleophiles based on frontier orbital energies.
Advanced: How can researchers resolve contradictions in synthetic yields or byproduct profiles?
Methodological Answer:
- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates (e.g., nitroso or amide byproducts) .
- Byproduct Identification : Employ LC-MS or GC-MS to trace impurities. For example, failed amidation attempts in analogous systems produced sludges due to incomplete formamide reactions .
- Statistical Optimization : Apply design of experiments (DoE) to variables like temperature, stoichiometry, and catalyst loading.
Advanced: What strategies exist for modifying the electronic properties of this compound for materials applications?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO, –CF) to lower LUMO levels, enhancing conductivity .
- Coordination Chemistry : Exploit sulfur atoms to bind metals (e.g., Au, Cu), forming conductive frameworks .
- Doping Studies : Incorporate into π-conjugated polymers via Suzuki coupling, leveraging phenyl groups for extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
